

Cyclopropyl-Containing Piperazine Analogs: A Comprehensive Review for Drug Discovery

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Compound of Interest

Compound Name: 1-(Cyclopropylsulfonyl)piperazine

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The incorporation of a cyclopropyl moiety into piperazine-based scaffolds has emerged as a compelling strategy in modern medicinal chemistry. This structural combination often imparts favorable pharmacological properties, including enhanced potency, improved metabolic stability, and desirable pharmacokinetic profiles. This technical guide provides a comprehensive literature review of cyclopropyl-containing piperazine analogs, focusing on their synthesis, structure-activity relationships (SAR), and therapeutic potential across various disease areas.

Core Concepts: The Synergy of Cyclopropyl and Piperazine Rings

The piperazine ring is a privileged scaffold in drug discovery, known for its ability to introduce basicity, improve aqueous solubility, and provide a versatile linker for connecting different pharmacophoric elements. When combined with a cyclopropyl group, a unique set of properties arises. The strained three-membered ring of the cyclopropyl group can act as a conformationally restricted bioisostere of a vinyl or ethyl group, influencing the overall shape and electronic properties of the molecule. This can lead to enhanced binding affinity for biological targets and can also block sites of metabolism, thereby increasing the drug's half-life. A notable example is 1-(cyclopropylcarbonyl)piperazine, a key intermediate in the synthesis of the PARP inhibitor Olaparib, used in cancer therapy.^[1]

Therapeutic Applications and Quantitative Structure-Activity Relationships

Cyclopropyl-containing piperazine analogs have been investigated for a wide range of therapeutic applications, including their use as antipsychotics, anti-cancer agents, and antivirals. The following sections summarize the key findings and quantitative data for these applications.

Dopamine D2/D4 Receptor Antagonists for Antipsychotic Potential

A series of trans-1-[(2-phenylcyclopropyl)methyl]-4-arylpiperazines has been explored as potential antipsychotic agents due to their antagonist activity at dopamine D2 and D4 receptors. The parent compound, trans-1-[(2-phenylcyclopropyl)methyl]-4-phenylpiperazine, demonstrated promising initial binding affinities. A detailed structure-activity relationship (SAR) study was conducted to optimize the aromatic substitution on the piperazine ring, aiming to achieve a D2/D4 receptor affinity ratio similar to the atypical antipsychotic clozapine.

Compound	Ar-Substitution	D2 Ki (nM)	D4 Ki (nM)	$\alpha 1$ Ki (nM)
5a	H	37	48	130
5m	2,4-di-Cl	18	7.8	140
5t	2,4-di-Me	15	11	330
Clozapine	-	120-250	9-30	7-20

Table 1: In vitro binding affinities of trans-1-[(2-Phenylcyclopropyl)methyl]-4-arylpiperazine analogs for dopamine and $\alpha 1$ -adrenergic receptors.

CCR5 Antagonists for HIV-1 Inhibition

Piperazine derivatives incorporating a cyclopropyl moiety have also been investigated as C-C chemokine receptor 5 (CCR5) antagonists, a validated target for inhibiting HIV-1 entry into host

cells. Structure-activity relationship studies have explored various substituents on the piperazine ring to enhance antiviral potency.

Compound	R1	R2	R3	R4	Linker	CCR5 Fusion IC50 (μM)
9e	H	H	H	H	-CH2CH2-	2.35
23h	H	H	H	H	-C(O)-	6.29

Table 2: CCR5 fusion inhibitory activity of selected piperazine derivatives.[\[2\]](#)[\[3\]](#)

Kinase Inhibitors in Oncology

The versatility of the cyclopropyl-piperazine scaffold extends to the development of kinase inhibitors for cancer therapy. These compounds have shown promise in targeting various kinases involved in cell proliferation and survival.

A series of piperazine amides were developed as c-Jun N-terminal kinase (JNK) inhibitors. The introduction of a cyclopropyl group at the R2 position resulted in a compound with notable inhibitory activity against JNK3.

Compound	R1	R2	JNK1 IC50 (μM)	JNK3 IC50 (μM)
4h	Cl	Cyclopropyl	0.96	0.18

Table 3: Inhibitory activity of a cyclopropyl-containing piperazine amide against JNK1 and JNK3.[\[4\]](#)[\[5\]](#)

Novel 2,4-diaminoquinazoline derivatives featuring a cyclopropyl-pyrazolyl moiety and a substituted piperazine were evaluated as p21-activated kinase 4 (PAK4) inhibitors. Several compounds demonstrated potent enzymatic inhibition.

Compound	R	PAK4 IC50 (μM)
7a	4-chlorophenyl	0.11
7e	4-chlorophenyl	0.091
8d	4-fluorobenzyl	0.060
9c	3-fluorobenzyl	0.068

Table 4: Inhibitory activity of cyclopropyl-containing quinazoline-piperazine derivatives against PAK4.

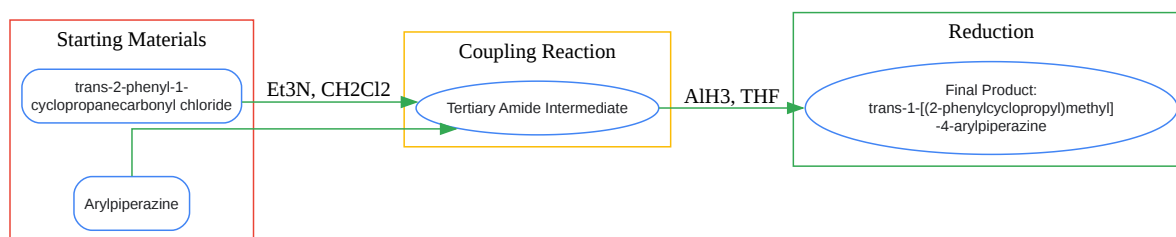
Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. This section outlines the key experimental protocols cited in the literature for the synthesis and biological evaluation of cyclopropyl-containing piperazine analogs.

Synthesis of trans-1-[(2-Phenylcyclopropyl)methyl]-4-arylpiperazines

The general synthetic route involves the coupling of trans-2-phenyl-1-cyclopropanecarbonyl chloride with various arylpiperazines to form a tertiary amide intermediate. Subsequent reduction of the amide with alane yields the final trans-1-[(2-phenylcyclopropyl)methyl]-4-arylpiperazine products.

Experimental Workflow: Synthesis of Dopamine Receptor Antagonists



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Caption: Synthetic pathway for trans-1-[(2-phenylcyclopropyl)methyl]-4-arylpiperazines.

Radioligand Binding Assay for Dopamine Receptors

The affinity of the synthesized compounds for dopamine D2 and D4 receptors is determined using a competitive radioligand binding assay. Membranes from cells expressing the respective receptors are incubated with a radiolabeled ligand (e.g., [³H]spiperone for D2, [³H]YM-09151-2 for D4) and varying concentrations of the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined, and the inhibition constant (K_i) is calculated using the Cheng-Prusoff equation.

In Vitro Antiviral Assay for CCR5 Antagonists

The anti-HIV-1 activity of the CCR5 antagonists is evaluated in a cell-based assay. This typically involves infecting a susceptible cell line (e.g., MT-4 cells) with a laboratory-adapted strain of HIV-1 in the presence of serial dilutions of the test compounds. After a defined incubation period, the viral replication is quantified by measuring an endpoint such as the activity of viral reverse transcriptase in the culture supernatant or the extent of virus-induced cytopathic effect (CPE). The 50% effective concentration (EC₅₀) is then calculated.

Kinase Inhibition Assay

The inhibitory activity of compounds against specific kinases, such as JNK or PAK4, is determined using in vitro kinase assays. These assays typically involve incubating the purified kinase enzyme with its substrate (e.g., a peptide or protein) and ATP in the presence of varying

concentrations of the inhibitor. The extent of substrate phosphorylation is then measured, often using methods like radioactivity detection (with [γ - ^{32}P]ATP), fluorescence polarization, or antibody-based detection of the phosphorylated product. The IC₅₀ value, representing the concentration of the inhibitor required to reduce kinase activity by 50%, is then determined.

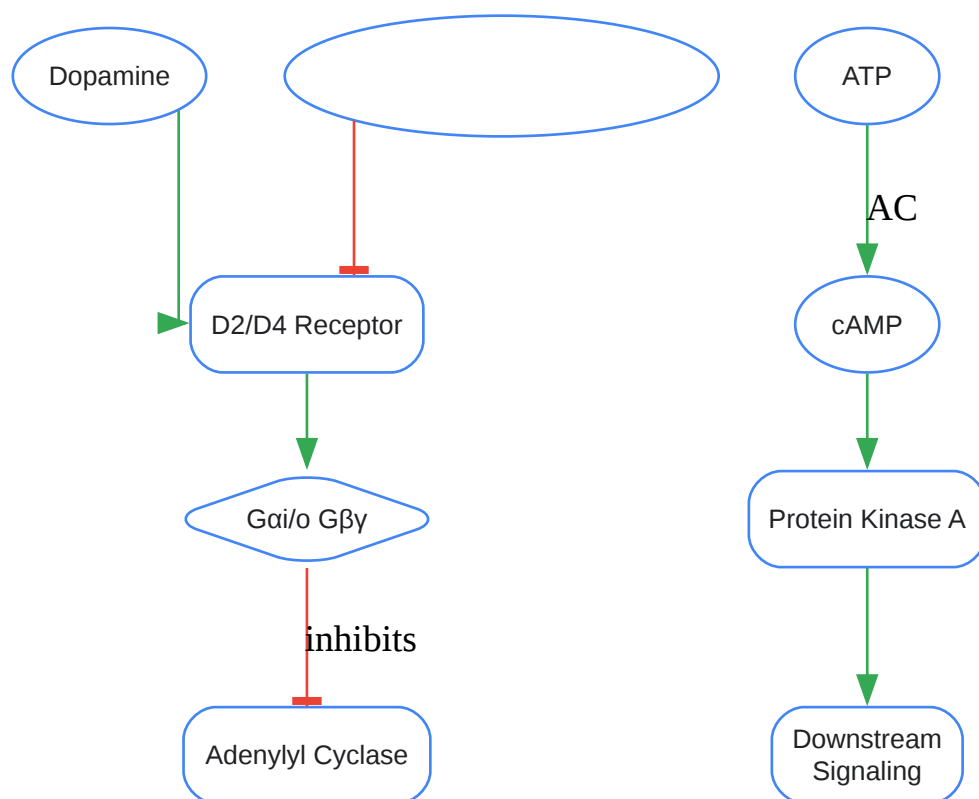
Signaling Pathways

Understanding the signaling pathways modulated by these compounds is crucial for elucidating their mechanism of action.

Dopamine D2/D4 Receptor Signaling

Dopamine D2-like receptors (D2, D3, and D4) are G protein-coupled receptors (GPCRs) that primarily couple to the G*ai/o* family of G proteins.[6][7][8][9] Upon agonist binding, the receptor activates the G protein, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[9] This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling cascades. Antagonists of these receptors block the effects of dopamine, thereby modulating these signaling pathways.

Dopamine D2/D4 Receptor Signaling Pathway



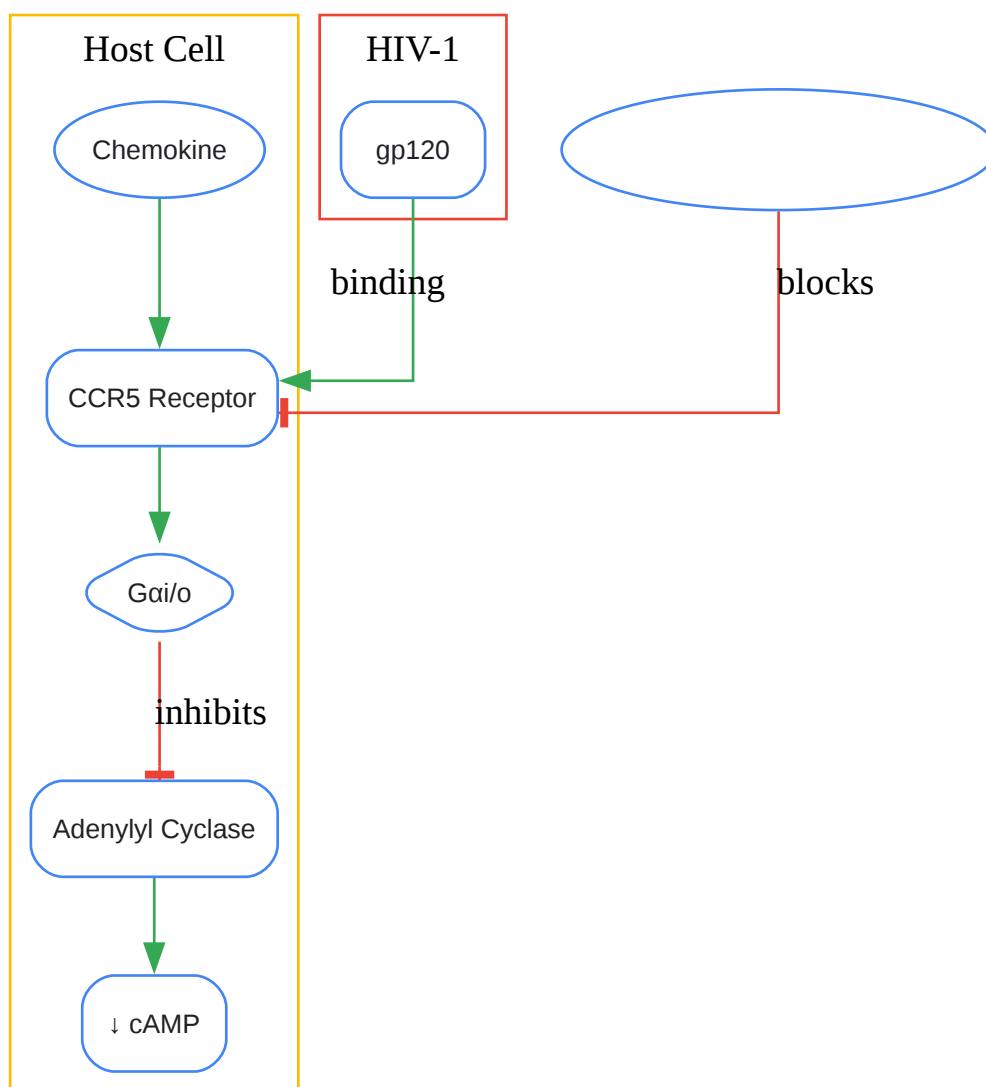
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Caption: Simplified Dopamine D2/D4 receptor signaling cascade.

CCR5 Signaling Pathway

CCR5 is a GPCR that, upon binding to its chemokine ligands (e.g., RANTES, MIP-1 α , MIP-1 β), also primarily signals through Gai/o proteins.[3][4][5][10][11] This leads to the inhibition of adenylyl cyclase and downstream effects on cell migration and activation. In the context of HIV-1, the virus utilizes CCR5 as a co-receptor for entry into target cells. CCR5 antagonists physically block the interaction between the viral envelope glycoprotein gp120 and the CCR5 co-receptor, thereby preventing viral entry.

CCR5 Signaling and HIV-1 Entry Inhibition



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Caption: Mechanism of CCR5 antagonism in preventing HIV-1 entry.

Conclusion

The strategic incorporation of cyclopropyl groups into piperazine-containing molecules has proven to be a fruitful avenue for the discovery of novel therapeutic agents. The unique conformational and electronic properties of the cyclopropyl ring, combined with the versatile scaffolding properties of the piperazine moiety, have led to the development of potent and selective modulators of various biological targets. The quantitative SAR data and detailed experimental protocols presented in this review provide a valuable resource for researchers in

the field of drug discovery and development. Further exploration of this chemical space is likely to yield new drug candidates with improved efficacy and safety profiles for a range of diseases.

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